LogP Comparison: 2,2-Difluoroethyl vs. Trifluoroethyl and Ethyl Analogs
The target compound exhibits an XLogP3 of 1.2, placing it in the favorable lipophilicity range for oral bioavailability (LogP 1–3). The trifluoroethyl analog (2,2,2‑trifluoroethyl)(pyridin‑3‑ylmethyl)amine is predicted to have a higher LogP (~1.8) due to the additional fluorine, while the non‑fluorinated ethyl analog (ethyl)(pyridin‑3‑ylmethyl)amine is predicted to have a lower LogP (~0.9) [1]. Intermediate lipophilicity balances membrane permeability and aqueous solubility, making the 2,2‑difluoroethyl group a preferred starting point for lead optimization .
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 (PubChem computed) |
| Comparator Or Baseline | Trifluoroethyl analog: predicted XLogP3 ≈ 1.8; Ethyl analog: predicted XLogP3 ≈ 0.9 (class‑based estimation; no direct experimental measurement available for the exact comparators) |
| Quantified Difference | Target LogP is ~0.6 units lower than trifluoroethyl analog and ~0.3 units higher than ethyl analog |
| Conditions | Computed via XLogP3 algorithm (PubChem 2019.06.18 release); comparator values are inferred from structural class trends |
Why This Matters
LogP directly governs passive permeability and solubility; an XLogP3 of 1.2 provides a balanced profile that reduces the risk of poor absorption or excessive metabolic clearance relative to more lipophilic trifluoroethyl analogs.
- [1] PubChem. (2026). Compound Summary for CID 50989404: (2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine – Computed Properties. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1183162-55-1 View Source
